molecular formula C19H17N3O3 B4853149 (4Z)-4-[[4-(dimethylamino)phenyl]methylidene]-5-oxo-1-phenylpyrazole-3-carboxylic acid

(4Z)-4-[[4-(dimethylamino)phenyl]methylidene]-5-oxo-1-phenylpyrazole-3-carboxylic acid

Cat. No.: B4853149
M. Wt: 335.4 g/mol
InChI Key: YBFMROQDOOIUOY-VBKFSLOCSA-N
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Description

(4Z)-4-[[4-(dimethylamino)phenyl]methylidene]-5-oxo-1-phenylpyrazole-3-carboxylic acid is a complex organic compound with a unique structure that includes a pyrazole ring, a carboxylic acid group, and a dimethylamino phenyl group

Properties

IUPAC Name

(4Z)-4-[[4-(dimethylamino)phenyl]methylidene]-5-oxo-1-phenylpyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3/c1-21(2)14-10-8-13(9-11-14)12-16-17(19(24)25)20-22(18(16)23)15-6-4-3-5-7-15/h3-12H,1-2H3,(H,24,25)/b16-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBFMROQDOOIUOY-VBKFSLOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C\2/C(=NN(C2=O)C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-[[4-(dimethylamino)phenyl]methylidene]-5-oxo-1-phenylpyrazole-3-carboxylic acid typically involves multiple steps. One common method includes the condensation of 4-(dimethylamino)benzaldehyde with 1-phenyl-3-methyl-5-pyrazolone under acidic conditions to form the intermediate compound. This intermediate is then oxidized to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-[[4-(dimethylamino)phenyl]methylidene]-5-oxo-1-phenylpyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (4Z)-4-[[4-(dimethylamino)phenyl]methylidene]-5-oxo-1-phenylpyrazole-3-carboxylic acid is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it valuable for investigating biological pathways and mechanisms.

Medicine

In medicine, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases.

Industry

Industrially, this compound can be used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other high-performance materials.

Mechanism of Action

The mechanism of action of (4Z)-4-[[4-(dimethylamino)phenyl]methylidene]-5-oxo-1-phenylpyrazole-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biological pathways. The specific pathways involved depend on the context of its application, whether in biological research or therapeutic development.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (4Z)-4-[[4-(dimethylamino)phenyl]methylidene]-5-oxo-1-phenylpyrazole-3-carboxylic acid apart from these similar compounds is its unique structure, which allows for a broader range of chemical modifications and applications. Its potential in both scientific research and industrial applications highlights its versatility and importance.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4Z)-4-[[4-(dimethylamino)phenyl]methylidene]-5-oxo-1-phenylpyrazole-3-carboxylic acid
Reactant of Route 2
(4Z)-4-[[4-(dimethylamino)phenyl]methylidene]-5-oxo-1-phenylpyrazole-3-carboxylic acid

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